Cas no 1511468-59-9 (Cyclopentanemethanol, 1-(aminomethyl)-α-propyl-)

Cyclopentanemethanol, 1-(aminomethyl)-α-propyl-, is a specialized organic compound featuring a cyclopentane backbone substituted with both aminomethyl and propyl functional groups. This structure imparts unique reactivity and versatility, making it valuable in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the aminomethyl group enhances its utility as a building block for amine derivatives, while the propyl substituent contributes to lipophilicity, influencing solubility and binding properties. Its well-defined molecular framework allows for precise modifications, facilitating applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactive functional groups.
Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- structure
1511468-59-9 structure
Product Name:Cyclopentanemethanol, 1-(aminomethyl)-α-propyl-
CAS No:1511468-59-9
MF:C10H21NO
MW:171.279843091965
CID:5272928
Update Time:2025-05-23

Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanol, 1-(aminomethyl)-α-propyl-
    • 1-(1-(Aminomethyl)cyclopentyl)butan-1-ol
    • Inchi: 1S/C10H21NO/c1-2-5-9(12)10(8-11)6-3-4-7-10/h9,12H,2-8,11H2,1H3
    • InChI Key: BNBPVCRZOQHXSY-UHFFFAOYSA-N
    • SMILES: C(C1(CCCC1)CN)(O)CCC

Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- Pricemore >>

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Additional information on Cyclopentanemethanol, 1-(aminomethyl)-α-propyl-

Comprehensive Overview of Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- (CAS No. 1511468-59-9)

Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- (CAS No. 1511468-59-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclopentane backbone and functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring an aminomethyl group and a propyl side chain, offers versatile reactivity, making it valuable for drug discovery and material science applications.

In recent years, the demand for cyclopentane derivatives has surged due to their role in developing novel therapeutics. Researchers are particularly interested in 1511468-59-9 for its potential in targeting neurological and metabolic disorders. The compound’s aminomethyl functionality allows for easy conjugation with other pharmacophores, enhancing its utility in structure-activity relationship (SAR) studies. This aligns with the growing trend of precision medicine, where tailored molecular designs are crucial for effective treatments.

The synthesis of Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- involves multi-step organic reactions, often employing catalytic hydrogenation and reductive amination techniques. Its purity and stability are critical for industrial-scale production, prompting advancements in green chemistry methodologies. As sustainability becomes a focal point, researchers are exploring solvent-free and energy-efficient routes to synthesize this compound, addressing environmental concerns while maintaining high yields.

From a commercial perspective, 1511468-59-9 is increasingly listed in catalogs of fine chemical suppliers, reflecting its rising demand. Companies specializing in custom synthesis and contract research often highlight this compound due to its applicability in high-throughput screening and combinatorial chemistry. Its compatibility with automated synthesis platforms further enhances its appeal in modern drug development workflows.

Analytical characterization of Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- typically involves NMR spectroscopy, mass spectrometry, and HPLC to ensure structural integrity and purity. These techniques are essential for meeting regulatory standards in pharmaceutical applications. The compound’s chiral centers also necessitate enantioselective analysis, as stereochemistry often influences biological activity—a key consideration in FDA submissions and patent filings.

Emerging trends in AI-driven drug discovery have further amplified interest in 1511468-59-9. Computational models predict its interactions with biological targets, accelerating the identification of lead compounds. This synergy between wet-lab experiments and in silico simulations exemplifies the compound’s relevance in cutting-edge research. Additionally, its potential in bioconjugation and prodrug design aligns with the search for safer and more effective therapeutics.

In summary, Cyclopentanemethanol, 1-(aminomethyl)-α-propyl- (CAS No. 1511468-59-9) represents a versatile and high-value compound in modern chemistry. Its applications span pharmaceutical intermediates, material science, and biotechnology, driven by its adaptable structure and functional groups. As research continues to uncover new uses, this compound is poised to remain a focal point in scientific and industrial advancements.

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